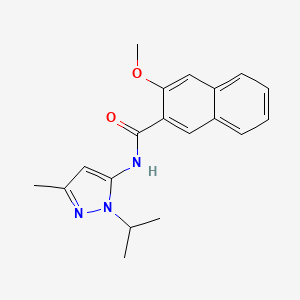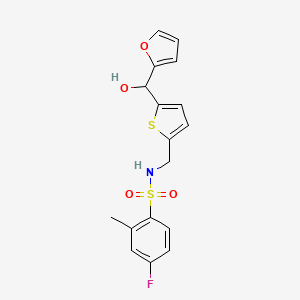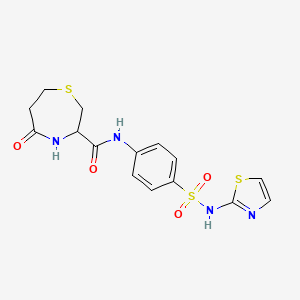![molecular formula C11H10BrFO2S B2743089 1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane CAS No. 2411290-01-0](/img/structure/B2743089.png)
1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C11H10BrFO2S and a molecular weight of 305.16 This compound is characterized by its unique bicyclo[111]pentane structure, which is a highly strained and rigid framework
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11It’s known that bicyclo[111]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Mode of Action
The exact mode of action of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11Bcps are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The suzuki–miyaura coupling reaction, in which bcps are often used, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The physico-chemical properties of fluoro-bicyclo[111]pentanes have been studied .
Result of Action
The molecular and cellular effects of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11Bcps are known to be used in the synthesis of various compounds via cooperative photoredox and n-heterocyclic carbene catalysis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The success of the suzuki–miyaura coupling reaction, in which bcps are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the fluorophenyl and sulfonyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions with other aromatic compounds.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Compared to other similar compounds, 1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane stands out due to its unique bicyclo[1.1.1]pentane structure, which imparts high strain and reactivity. Similar compounds include:
- 1-Bromo-3-(4-chlorophenyl)sulfonylbicyclo[1.1.1]pentane
- 1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane
These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the phenyl ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2S/c12-10-5-11(6-10,7-10)16(14,15)9-3-1-8(13)2-4-9/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKQLGUMQDQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2743009.png)


![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)

![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)

![5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)


![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2743028.png)

